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Compound of Interest

Compound Name: S-phenyl octanethioate

CAS No.: 65842-42-4

Cat. No.: B14468949

Get Quote

Introduction & Strategic Relevance
S-phenyl octanethioate (Chemical Formula: C₁₄H₂₀OS) is a highly versatile aliphatic thioester

serving as a critical intermediate in advanced organic synthesis, peptide chemistry, and

materials science. Unlike standard oxoesters, thioesters possess a unique electronic profile—

characterized by poor 3p-2p orbital overlap between sulfur and the carbonyl carbon—rendering

them highly susceptible to nucleophilic acyl substitution. This makes S-phenyl octanethioate
an ideal acyl donor for native chemical ligation, cross-coupling reactions, and the synthesis of

complex lipid mimetics.

This technical whitepaper provides an authoritative, in-depth analysis of the synthesis and

spectroscopic characterization (NMR, IR, MS) of S-phenyl octanethioate, bridging the gap

between raw analytical data and the fundamental quantum mechanical causality driving these

observations.
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Validated Synthesis Protocol: CDI-Promoted
Thioesterification
Traditional thioesterification often relies on harsh acyl chlorides or moisture-sensitive coupling

reagents. However, the direct coupling of octanoic acid and thiophenol using

Carbonyldiimidazole (CDI) provides a mild, instantaneous, and high-yielding alternative [1].

Step-by-Step Methodology
This protocol operates as a self-validating system, utilizing observable physical changes to

confirm reaction progress.

In Situ Activation:

Dissolve octanoic acid (100 mg, 0.6 mmol, 1.0 equiv) in a minimal volume of anhydrous

dichloromethane (DCM) or under neat conditions.

Add Carbonyldiimidazole (CDI) (0.6 mmol, 1.0 equiv) portion-wise at ambient temperature.

Causality & Validation: The reaction will immediately effervesce. This bubbling is the

stoichiometric release of carbon dioxide (CO₂) gas, driving the thermodynamic equilibrium

forward. The cessation of effervescence serves as a visual confirmation that the highly

reactive acylimidazole intermediate has fully formed.

Nucleophilic Thioesterification:

Introduce thiophenol (PhSH) (0.6 mmol, 1.0 equiv) directly to the activated mixture.

Stir at ambient temperature.

Causality & Validation: Thiophenol acts as a potent nucleophile, displacing the imidazole

leaving group. Monitor the reaction via Thin-Layer Chromatography (TLC). The product

will appear as a new, highly UV-active spot (due to the S-phenyl chromophore) that is

significantly less polar than the starting materials.

Workup & Isolation:
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Dilute the mixture with DCM and wash with dilute aqueous HCl (1M) to protonate and

partition the imidazole byproduct into the aqueous phase.

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purify via silica gel flash chromatography to afford S-phenyl octanethioate as a white

liquid (Yield: ~78%) [1].

Mechanistic Workflow
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Fig 1: Mechanistic workflow of CDI-promoted thioesterification yielding S-phenyl
octanethioate.

Spectroscopic Data & Causal Analysis
The structural integrity of synthesized S-phenyl octanethioate is verified through a triad of

spectroscopic techniques: NMR, FT-IR, and HRMS. The data below is derived from high-

resolution characterization standards [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton spectrum provides a clear map of the aliphatic chain

and the aromatic ring. The α -methylene protons (adjacent to the carbonyl) resonate as a triplet

at δ 2.69 ppm ( J = 7.5 Hz).

Expert Insight: This chemical shift is notably more deshielded than the α -protons of standard

oxoesters (typically ∼ 2.3 ppm). Because sulfur is a poorer π -donor than oxygen, it fails to

donate electron density into the carbonyl system via resonance. Consequently, the carbonyl

carbon remains highly electrophilic, exerting a stronger anisotropic deshielding effect on the

adjacent α -protons. The aromatic protons of the S-phenyl ring appear as a tight multiplet at

δ 7.46–7.42 ppm, integrating perfectly to 5 protons [1].

¹³C NMR (100 MHz, CDCl₃): The most diagnostic signal in the carbon spectrum is the thioester

carbonyl carbon at δ 197.5 ppm.

Expert Insight: Standard aliphatic oxoesters exhibit carbonyl resonances around δ 170–175

ppm. The dramatic downfield shift to 197.5 ppm in S-phenyl octanethioate is a direct

consequence of the diminished resonance stabilization. Without the shielding effect of

oxygen's lone pairs, the thioester carbonyl carbon experiences an electronic environment

more akin to an isolated ketone (typically ∼ 200 ppm) [1].

Fourier-Transform Infrared (FT-IR) Spectroscopy
IR (neat): 1709 cm⁻¹

Expert Insight: The infrared spectrum exhibits a sharp, defining absorption band at 1709

cm⁻¹, corresponding to the C=O stretching frequency. This is significantly lower than a
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typical aliphatic ester ( ∼ 1740 cm⁻¹). The causality behind this bathochromic shift lies in the

competing effects of electronegativity and resonance. Sulfur's lower electronegativity

(compared to oxygen) reduces the inductive electron-withdrawing effect that normally stiffens

the C=O bond. Combined with the larger mass of the sulfur atom and high bond

polarizability, the force constant of the carbonyl double bond is weakened, resulting in a

lower vibrational frequency [1].

High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI): m/z [M+H]⁺ calculated for C₁₄H₂₁OS: 237.1313; found: 237.1317.

Expert Insight: Electrospray Ionization (ESI) is utilized as a soft ionization technique,

preventing the fragmentation of the relatively labile thioester bond. The target molecule

readily accepts a proton at the carbonyl oxygen (the most basic site), generating the [M+H]⁺

adduct. The mass accuracy ( Δ < 2 ppm) definitively confirms the elemental composition [1].

Consolidated Spectroscopic Data Tables
To facilitate rapid reference and comparison, the quantitative spectroscopic data for S-phenyl
octanethioate is consolidated below.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃)
Position /
Moiety

¹H NMR ( δ ,
ppm)

Multiplicity &
Coupling ( J in
Hz)

Integration
¹³C NMR ( δ ,
ppm)

Carbonyl (C=O) - - - 197.5

S-Phenyl (Ar-H /

Ar-C)
7.46 – 7.42 Multiplet (m) 5H

134.5, 129.3,

129.2, 128.0

α -CH₂ 2.69 Triplet (t), J = 7.5 2H 43.7

β -CH₂ 1.75
Pentet (p), J =

7.4
2H 31.6

Aliphatic Chain

(CH₂)₄
1.47 – 1.27 Multiplet (m) 8H 28.9, 25.6, 22.6

Terminal CH₃ 0.94 – 0.91 Multiplet (m) 3H 14.1
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Table 2: IR and HRMS Data
Analytical
Technique

Parameter / Mode Observed Value
Theoretical / Calc.
Value

FT-IR C=O Stretch (neat) 1709 cm⁻¹ N/A

HRMS (ESI) m/z [M+H]⁺ 237.1317 237.1313
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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